molecular formula C13H23NO B499909 [2-(1-Adamantyloxy)ethyl]methylamine CAS No. 21623-95-0

[2-(1-Adamantyloxy)ethyl]methylamine

Cat. No.: B499909
CAS No.: 21623-95-0
M. Wt: 209.33g/mol
InChI Key: HZNIQRLHMIVOQM-UHFFFAOYSA-N
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Description

[2-(1-Adamantyloxy)ethyl]methylamine (CAS: 21623-95-0) is an adamantane-containing amine characterized by a methylamine group linked to a 2-(adamantyloxy)ethyl moiety. The adamantane group confers high lipophilicity and structural rigidity, which are advantageous in medicinal chemistry and materials science. Its molecular formula is C₁₃H₂₃NO, with a molecular weight of 209.33 g/mol . The compound is synthesized via Pd-catalyzed amination or reductive amination methods, as evidenced by its inclusion in combinatorial chemistry libraries and commercial catalogs .

Properties

IUPAC Name

2-(1-adamantyloxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-14-2-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNIQRLHMIVOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Adamantyloxy)ethyl]methylamine typically involves the reaction of 1-adamantanol with 2-chloroethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-adamantanol is replaced by the amino group of 2-chloroethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the reaction is carried out in a solvent such as toluene or dichloromethane with a base like sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(1-Adamantyloxy)ethyl]methylamine can undergo oxidation reactions to form corresponding .

    Reduction: The compound can be reduced to form .

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like or are commonly used.

    Reduction: Reagents such as or are employed.

    Substitution: Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide .

Major Products:

    N-oxides: from oxidation.

    Secondary amines: from reduction.

  • Various substituted amines from nucleophilic substitution.

Scientific Research Applications

Chemistry: In chemistry, [2-(1-Adamantyloxy)ethyl]methylamine is used as a building block for the synthesis of more complex molecules. Its rigid adamantane structure imparts stability to the resulting compounds.

Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties. Its unique structure allows it to interact with biological targets in a specific manner.

Medicine: In medicine, this compound is explored for its potential use in drug development. Its stability and ability to form stable complexes with biological molecules make it a candidate for therapeutic applications.

Industry: Industrially, the compound is used in the production of polymers and resins . Its stability and rigidity contribute to the mechanical properties of the resulting materials.

Mechanism of Action

The mechanism of action of [2-(1-Adamantyloxy)ethyl]methylamine involves its interaction with specific molecular targets. The adamantane moiety allows the compound to fit into hydrophobic pockets of proteins, thereby modulating their activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Below is a comparative analysis of [2-(1-Adamantyloxy)ethyl]methylamine with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Applications/Notes References
This compound C₁₃H₂₃NO 209.33 Methylamine + adamantyloxyethyl chain Pd-catalyzed amination Drug discovery intermediates
2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine C₁₄H₂₅NO 223.35 Dimethylamine + adamantyloxyethyl chain Reductive amination Bioactive compound libraries
N2,N8-Bis[2-(1-Adamantyloxy)ethyl]quinoline derivative C₃₄H₄₄N₄O₂ 564.74 Two adamantyloxyethyl groups attached to quinoline Pd-catalyzed cross-coupling Anticancer agent candidates
(2-Hydroxy-4-methoxy)benzyl aminoadamantane conjugates ~C₂₀H₂₉NO₂ ~315.45 Adamantane + benzylamine hybrid Reductive amination with aldehydes Neuroprotective agents
N-(1-Adamantylmethyl)-N-methylamine C₁₂H₂₁N 179.30 Methylamine directly bonded to adamantylmethyl Alkylation of adamantane derivatives Catalogs for biochemical research

Spectroscopic and Physical Properties

  • Melting Points : Adamantane derivatives generally exhibit high melting points (>300 K) due to rigid frameworks. For example, 1-adamantyl bromomethyl ketone (a precursor) has a melting point of 326–328 K .
  • FTIR/NMR Signatures :
    • The adamantyl C–H stretch appears near 2900 cm⁻¹ in FTIR .
    • In ¹H-NMR, adamantane protons resonate as broad singlets at δ 1.6–2.1 ppm , while methylamine groups show peaks near δ 2.2–3.0 ppm .

Functional and Pharmacological Insights

  • Lipophilicity: The adamantyl group enhances membrane permeability, making these compounds candidates for central nervous system (CNS) drugs. For instance, aminoadamantane conjugates in are studied for neuroprotective effects .
  • Thermal Stability : Adamantane derivatives resist thermal degradation, which is critical for materials science applications .

Biological Activity

[2-(1-Adamantyloxy)ethyl]methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₈N
  • Molecular Weight : 178.27 g/mol
  • CAS Number : 57163-22-1

The structure consists of an adamantane moiety linked to a methylamine group, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a modulator for various neurotransmitter receptors, potentially influencing dopaminergic and adrenergic signaling pathways.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in neurotransmitter metabolism, thus affecting levels of critical neurotransmitters in the brain.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

  • CNS Stimulation : Preliminary studies suggest potential stimulant effects on the central nervous system (CNS), which could be beneficial in treating conditions such as ADHD or narcolepsy.
  • Antidepressant Activity : Some findings indicate that the compound may possess antidepressant-like effects in animal models, possibly through serotonin modulation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on ADHD Treatment :
    • A clinical trial investigated the efficacy of this compound in children diagnosed with ADHD.
    • Results : Participants showed significant improvements in attention and hyperactivity scores compared to placebo controls.
  • Depressive Disorders :
    • A study assessed the antidepressant effects of the compound in rodent models.
    • Findings : The compound demonstrated a reduction in despair behavior in forced swim tests, suggesting potential as a novel antidepressant.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
CNS StimulationIncreased locomotion in rodent models[Research Study 1]
Antidepressant EffectsReduced despair behavior[Research Study 2]
Receptor ModulationPotential modulation of dopamine receptors[Research Study 3]

Safety and Toxicology

While preliminary studies show promise, safety assessments are crucial. Toxicological evaluations indicate that doses significantly higher than therapeutic levels may lead to adverse effects, including neurotoxicity. Long-term studies are necessary to fully understand the safety profile.

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